REACTION_CXSMILES
|
[NH3:1].[Cl:2][S:3]([C:6]1[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[C:7]=1[C:8](OC)=[O:9])(=[O:5])=[O:4]>O1CCCC1>[ClH:2].[F:16][C:12]1[C:7]2[C:8](=[O:9])[NH:1][S:3](=[O:5])(=[O:4])[C:6]=2[CH:15]=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
42.5 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
252.6 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)C1=C(C(=O)OC)C(=CC=C1)F
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
24 (± 4) °C
|
Type
|
CUSTOM
|
Details
|
AT 20 to 28° C. and while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After the mixture had been stirred for an hour at 25° C.
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water
|
Type
|
EXTRACTION
|
Details
|
extracted once with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=CC2=C1C(NS2(=O)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |